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The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Acalisib against its

primary target (PI3Kδ) and related kinases. A lower IC₅₀ indicates greater potency.

Target IC₅₀ (nM) Selectivity Fold-Change (vs. PI3Kδ)

PI3Kδ (p110δ) 12.7 [1] [2] [3] 1x (Reference)

PI3Kγ (p110γ) 1,389 [1] [2] ~109-fold less

PI3Kβ (p110β) 3,377 [1] [2] ~266-fold less

PI3Kα (p110α) 5,441 [1] [2] ~428-fold less

hVps34 12,682 [1] [2] ~1,000-fold less

DNA-PK 18,749 [1] [2] ~1,476-fold less

Acalisib demonstrates high selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, β, γ) and shows

even greater selectivity against the Class III PI3K hVps34 and the kinase DNA-PK [1] [2]. This profile

makes it a valuable tool for specifically probing PI3Kδ signaling in both normal and malignant leukocytes

[4].
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The selectivity data is generated through standardized, widely accepted experimental methods. Here are the

protocols for the key assays cited in the literature.

Biochemical In Vitro Lipid Kinase Assay [1] [2]

This assay directly measures a compound's ability to inhibit the kinase activity of purified enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Acalisib against various

lipid kinases.
Procedure:

Enzyme Preparation: Use purified, recombinant human PI3K isoforms (p110α/p85α,
p110β/p85α, p110δ/p85α, p110γ/p101), hVps34, or DNA-PK proteins.

Reaction Setup: Incubate the enzymes with a lipid substrate (e.g., Phosphatidylinositol) and
ATP at a concentration near the Km value for each specific kinase.

Inhibitor Treatment: Test Acalisib across a concentration gradient (e.g., from 5 nM to 10,000
nM).

Detection: Use a detection method like the ADP-Glo assay to quantify the amount of ADP
produced, which is proportional to kinase activity.

Data Analysis: Calculate the percentage of inhibition at each concentration of Acalisib and
determine the IC₅₀ value.

Cellular Target Engagement Assay [1] [2]

This assay confirms that Acalisib can inhibit PI3Kδ signaling within a live cellular context.

Objective: To assess the functional inhibition of PI3Kδ-dependent Akt phosphorylation in cells.

Procedure:
Cell Culture: Use appropriate cell lines, such as murine embryonic fibroblasts for assessing

PI3Kα and PI3Kβ signaling, or B-cell-derived lines for PI3Kδ.
Serum Starvation: Transfer cells to serum-free medium for several hours to reduce basal

signaling activity.
Inhibitor Pre-treatment: Incubate cells with a range of Acalisib concentrations.

Pathway Stimulation: Activate specific PI3K pathways using stimuli like PDGF (for PI3Kα) or
Lysophosphatidic Acid (for PI3Kβ).

Western Blot Analysis: Lyse cells and analyze proteins by Western blotting, using antibodies
against phosphorylated Akt (Ser473) and total Akt to calculate the ratio of pAkt/Akt and

determine the effective concentration for 50% inhibition (EC₅₀).
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Biological Context and Therapeutic Rationale

To understand why Acalisib's selectivity is important, it's helpful to see where its primary target, PI3Kδ, fits

into the broader cellular signaling network. The following diagram illustrates the key pathways:
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As the diagram shows:

PI3Kδ's Role: PI3Kδ is a key signaling molecule downstream of the B-Cell Receptor (BCR) and is

critical for the growth, survival, and metabolism of leukocytes. It is frequently dysregulated in B-cell
malignancies [4] [5].
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Rationale for Selectivity: The high selectivity of Acalisib is therapeutically advantageous because it

allows for targeted inhibition of the oncogenic PI3K pathway in malignant B-cells while minimizing off-
target effects on other essential cellular processes.

Therapeutic Connection: It's worth noting that the first FDA-approved PI3Kδ inhibitor, Idelalisib,
validates this target for treating hematologic cancers like chronic lymphocytic leukemia (CLL) [5] [6].

Acalisib represents a continued effort in this drug class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Acalisib (GS-9820) | PI3K Inhibitor [medchemexpress.com]

2. (GS-9820) | PI3K p110δ inhibitor | CAS 870281-34-8 | Buy... Acalisib [invivochem.com]

3. | 870281-34-8 | PI3K | MOLNOVA Acalisib [molnova.com]

4. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-

cancer.biomedcentral.com]

5. Simultaneous inhibition of Vps34 kinase would enhance ... [pmc.ncbi.nlm.nih.gov]

6. PI3K Inhibition | PI3K Inhibitor Review [selleckchem.com]

To cite this document: Smolecule. [Quantitative Selectivity Profile of Acalisib]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548988#acalisib-hvps34-dna-pk-

selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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